molecular formula C7H8O<br>C7H8O<br>C6H5CH2OH<br>C6H5CH2OH B555163 Benzyl Alcohol CAS No. 66072-40-0

Benzyl Alcohol

Cat. No.: B555163
CAS No.: 66072-40-0
M. Wt: 108.14 g/mol
InChI Key: WVDDGKGOMKODPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl Alcohol (C₇H₈O) is a versatile aromatic alcohol with a mild, pleasant aroma, serving as a fundamental reagent in numerous research and development workflows . Its structure, featuring a polar hydroxyl group and a non-polar benzene ring, confers both hydrophilic and lipophilic properties, making it an excellent solvent for a wide range of compounds . In the laboratory, its primary applications include its use as a bacteriostatic preservative at concentrations of 0.5-2.0% to maintain the sterility and longevity of multi-use reagent solutions, buffers, and instrument rinse lines . Its antimicrobial action is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Furthermore, this compound is a valuable solvent for inks, dyes, paints, lacquers, epoxy resin coatings, and various organic syntheses . It is a key starting material and intermediate in organic chemistry, participating in reactions such as oxidation to benzaldehyde or benzoic acid, and esterification to form compounds like benzyl acetate for the flavor and fragrance industry . It also functions as a chain-terminating agent in the production of polymers like polyesters and epoxies, helping to control molecular weight . This product is strictly For Research Use Only (RUO). It is supplied as a lab-grade reagent and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenylmethanol
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InChI

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2
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InChI Key

WVDDGKGOMKODPV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CO
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Molecular Formula

C7H8O, Array, C6H5CH2OH
Record name BENZYL ALCOHOL
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Related CAS

27134-46-9
Record name Benzenemethanol, homopolymer
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DSSTOX Substance ID

DTXSID5020152
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Molecular Weight

108.14 g/mol
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Physical Description

Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194 °F. Boiling point 401 °F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colourless, clear liquid with a faint, aromatic odour, A colorless liquid with a sharp burning taste and slight odor; [ChemIDplus], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a slightly pungent, faint aromatic, fruity odour, A clear colorless liquid with a pleasant odor.
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Boiling Point

401 °F at 760 mmHg (NTP, 1992), 205.3 °C, 205.00 to 206.00 °C. @ 760.00 mm Hg, 205 °C, 401 °F
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Flash Point

213 °F (NTP, 1992), 93 °C, 213 °F (closed cup); 220 °F (open cup), 220 °F (105 °C) (open cup), 200 °F (93 °C) (closed cup), 96 °C (205 °F) (Closed cup), 93 °C c.c., 213 °F
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and ether, In water, 42,900 mg/L at 25 °C, In water, 35,000 mg/L at 20 °C, Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone, One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform., 42.9 mg/mL at 25 °C, Solubility in water, g/100ml: 4, slightly soluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Record name Benzyl alcohol
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Density

1.05 at 1515 °F (USCG, 1999) - Denser than water; will sink, 1.0419 g/cu cm at 24 °C, Percent in saturated air at 20 °C: 0.02; density of saturated air: 1.0005 (air = 1), Liquid heat capacity = 0.520 BTU/lb-F at 68 °F; Liquid thermal conductivity = 1.088 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.00161 lb/cu ft at 180 °F; Ideal gas heat capacity = 0.276 BTU/lb-F at 60 °F, Relative density (water = 1): 1.04, 1.040-1.050, 1.05
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Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7, 3.72
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Vapor Pressure

0.1 mmHg at 68 °F ; 1 mmHg at 136 °F (NTP, 1992), 0.09 [mmHg], 0.094 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13.2, 0.1 mmHg@68 °F
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Color/Form

Water-white liquid

CAS No.

100-51-6
Record name BENZYL ALCOHOL
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Melting Point

4.5 °F (NTP, 1992), -15..2 °C, 258 K, 5 °F, -15.2 °C, -15 °C, 4.5 °F
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Historical Context and Evolution of Benzyl Alcohol Research

The scientific history of benzyl (B1604629) alcohol is intrinsically linked to the development of the coal tar and dye industries in the 19th century. perfumerflavorist.com The burgeoning demand for synthetic dyes spurred research into the synthesis of precursor molecules, including benzyl chloride. This, in turn, led to investigations into the hydrolysis of chlorinated toluene (B28343) derivatives to produce benzyl alcohol, benzaldehyde (B42025), and benzoic acid. perfumerflavorist.com

A pivotal moment in the history of this compound research occurred in 1853 when Stanislao Cannizzaro reported that benzaldehyde, in the presence of a strong base, undergoes a disproportionation reaction to yield equal parts this compound and a benzoate (B1203000) salt. perfumerflavorist.com This reaction, now famously known as the Cannizzaro reaction, provided a fundamental route for the synthesis of this compound and became a staple in academic chemistry laboratories. perfumerflavorist.com

Initially, the production of this compound was dominated by European, particularly German, dye manufacturers who primarily used it as a solvent. perfumerflavorist.com The outbreak of World War I served as a catalyst for the establishment of a synthetic organic chemical industry in the United States, which then began its own production of benzyl chloride, this compound, and benzaldehyde. perfumerflavorist.com The 20th century saw an expansion of its applications, moving beyond a solvent for dyes to a component in the processing of color motion-picture film and as a dyeing assistant for nylon filaments. britannica.com

The two primary commercial production methods for this compound today are the hydrolysis of benzyl chloride and the catalytic hydrogenation of benzaldehyde. perfumerflavorist.comwikipedia.org

Key Milestones in this compound Research

EraKey DevelopmentSignificance
1800sDevelopment driven by the coal tar and dye industries. perfumerflavorist.comLed to the initial synthesis and investigation of this compound and its precursors. perfumerflavorist.com
1853Cannizzaro reports the disproportionation of benzaldehyde. perfumerflavorist.comEstablished the Cannizzaro reaction as a fundamental method for this compound synthesis. perfumerflavorist.com
Early 20th CenturyProduction primarily in Europe for use as a dye solvent. perfumerflavorist.comThis compound's initial major industrial application.
Post-World War IRise of the U.S. synthetic organic chemical industry. perfumerflavorist.comShift in production and wider availability of this compound.
Mid-20th CenturyExpanded applications in film processing and textiles. britannica.comDemonstrated the growing versatility of this compound beyond its traditional uses.

Significance of Benzyl Alcohol in Modern Chemical Sciences

Benzyl (B1604629) alcohol's importance in contemporary chemical sciences is multifaceted, stemming from its unique combination of physical and chemical properties. It serves as a versatile solvent, a crucial building block in organic synthesis, and a key component in the formulation of a wide array of products. wikipedia.orgpciplindia.com

As a solvent, its polarity, low vapor pressure, and low toxicity make it suitable for a variety of applications, including inks, paints, lacquers, and epoxy resin coatings. wikipedia.orgchemeurope.com In the realm of organic synthesis, benzyl alcohol is a precursor to a diverse range of esters and ethers, which are integral to the fragrance, flavor, and soap industries. wikipedia.org For instance, the esterification of this compound with carboxylic acids produces compounds like benzyl acetate (B1210297), a significant component in jasmine and gardenia fragrances. patsnap.com

A particularly important application in organic synthesis is the use of the benzyl group as a protecting group for alcohols, carboxylic acids, and amines. Benzyl ethers and esters are stable under many reaction conditions but can be readily cleaved by mild hydrogenolysis, making them highly valuable in the synthesis of complex molecules. wikipedia.org

Furthermore, this compound plays a role in polymer chemistry, where it can act as a chain-terminating agent to control the molecular weight of polymers like polyesters and epoxies. patsnap.com It is also used as a dye solvent, enhancing the dyeing process for materials such as wool and nylon. wikipedia.org Its utility extends to being a developer booster in color photography and a component in paint strippers. britannica.comwikipedia.org

Applications of this compound in Chemical Sciences

Application AreaSpecific UseKey Property/Reaction
SolventInks, paints, lacquers, epoxy coatings. wikipedia.orgchemeurope.comPolarity, low vapor pressure, low toxicity. wikipedia.org
Organic SynthesisPrecursor to esters (e.g., benzyl benzoate (B1203000), benzyl salicylate) and ethers (e.g., dibenzyl ether). wikipedia.orgEsterification and etherification reactions. wikipedia.org
Protecting Group ChemistryProtection of alcohols and carboxylic acids. wikipedia.orgFormation of stable benzyl ethers/esters, removable by hydrogenolysis. wikipedia.org
Polymer ChemistryChain-terminating agent. patsnap.comControls polymer molecular weight. patsnap.com
Industrial ApplicationsDyeing assistant for wool and nylon, photographic developer. britannica.comwikipedia.orgSolvent properties and chemical reactivity.
Pharmaceuticals & Personal CarePreservative, solvent, and fragrance ingredient. marketresearchfuture.comemergenresearch.comAntimicrobial properties, pleasant odor. patsnap.com

Toxicological Research and Biological Interactions of Benzyl Alcohol

Genotoxicity and Mutagenicity Studies

The potential for benzyl (B1604629) alcohol to cause genetic damage has been investigated through a series of in vitro and in vivo assays.

In vitro Genotoxicity Assays

A variety of laboratory tests have been conducted to assess the genotoxicity of benzyl alcohol at the cellular level.

Ames Test: this compound has consistently tested negative for inducing reverse mutations in multiple strains of Salmonella typhimurium and Escherichia coli, both with and without the addition of a metabolic activation system (S9). epa.goveuropa.eu This indicates that under the conditions of this assay, this compound is not mutagenic. altria.com

Mouse Lymphoma Assay: In the mouse L5178Y/TK+/- lymphoma assay, this compound yielded positive results for inducing forward mutations in the absence of a metabolic activation system, particularly at cytotoxic concentrations. epa.goveuropa.eu However, with the addition of the S9 metabolic activation system, the results were negative. europa.eu The positive findings without S9 were associated with cytotoxicity. europa.eu

Chromosomal Aberration: Studies on Chinese hamster ovary (CHO) cells have shown that this compound can induce a significant increase in chromosomal aberrations, but only in the presence of the S9 metabolic activation system and at relatively high concentrations. europa.eu Another chromosomal aberration assay reported a negative result. europa.eu The induction of sister chromatid exchanges in CHO cells by this compound has been described as equivocal. europa.eu

In Vitro Micronucleus Test: A more recent in vitro micronucleus test conducted according to OECD TG 487 was negative for inducing micronuclei up to the maximum recommended test concentration. europa.eu

Table 1: Summary of In Vitro Genotoxicity Assay Results for this compound

AssayTest SystemMetabolic Activation (S9)ResultCitation
Ames TestS. typhimurium, E. coliWith and WithoutNegative epa.goveuropa.eu
Mouse Lymphoma AssayL5178Y/TK+/- cellsWithoutPositive (at cytotoxic concentrations) epa.goveuropa.eu
Mouse Lymphoma AssayL5178Y/TK+/- cellsWithNegative europa.eu
Chromosomal AberrationCHO cellsWithoutNegative europa.eu
Chromosomal AberrationCHO cellsWithPositive (at high concentrations) europa.eu
Sister Chromatid ExchangeCHO cellsWith and WithoutEquivocal europa.eu
In Vitro Micronucleus TestNot specifiedNot specifiedNegative europa.eu

In vivo Genotoxicity Assays

To understand the effects of this compound within a whole organism, several in vivo tests have been performed.

Micronucleus Test: In vivo micronucleus assays in mice, where this compound was administered via intraperitoneal injection, have yielded negative results at all tested doses. europa.eualtria.com This outcome was confirmed in a subsequent study with repeated injections. europa.eu

Drosophila Wing Spot Test (SMART): The Somatic Mutation and Recombination Test (SMART) in Drosophila melanogaster has been used to evaluate the genotoxicity of this compound. nih.gov In this assay, third-instar larvae were treated with various concentrations of the compound. nih.gov The results indicated that this compound can have a significant genotoxic effect, with its potency ranked among other benzyl derivatives. nih.govjmbfs.org

DNA Damage Assessment

The direct impact of this compound on DNA has been evaluated using the comet assay.

Comet Assay: In an in vivo alkaline comet assay using haemocytes from Drosophila melanogaster larvae, this compound was found to induce significant, dose-dependent DNA damage. researchgate.net An in vitro comet assay on human lymphocytes also showed that this compound significantly increased DNA damage at higher concentrations. researchgate.netnih.gov

Reproductive and Developmental Toxicity Assessments

The potential for this compound to interfere with reproduction and development has been examined in animal models.

Reproductive Toxicity Studies in Animal Models

Studies in rats and mice have provided insights into the reproductive effects of this compound.

Mice: In one study, administration of this compound to female mice during gestation resulted in lower maternal body weights and decreased mean litter weights. nih.govresearchgate.net Another study noted a decrease in fetal weight compared to controls. nih.govresearchgate.net However, a third study found no significant differences between the this compound-treated group and the control group. nih.govresearchgate.net One investigation reported that at a high dose, this compound led to increased maternal mortality and reduced pup body weights, but no other significant developmental effects. europa.eu A different study in mice found no clear effects on various reproductive and developmental parameters, including gestation index, number of live pups, and postnatal survival. epa.gov

Rats: In a subchronic study, there were no toxic effects associated with this compound administration on male or female rats. epa.gov Furthermore, reproductive organs in rats were unaffected by this compound in studies conducted by the National Toxicology Program. epa.gov A four-generation reproduction toxicity study in rats showed no evidence of reproductive toxicity. federalregister.gov

Table 2: Summary of Reproductive and Developmental Toxicity Findings for this compound

Animal ModelKey FindingsCitation
MiceLower maternal body weight and decreased mean litter weights in some studies. nih.govresearchgate.net
MiceDecreased fetal weight in one study. nih.govresearchgate.net
MiceNo significant differences in reproductive parameters in another study. nih.govresearchgate.net
MiceIncreased maternal mortality and reduced pup body weights at high doses, with no other significant developmental effects. europa.eu
MiceNo clear effects on gestation index, litter size, or postnatal survival in one study. epa.gov
RatsNo toxic effects on male or female rats in a subchronic study. epa.gov
RatsReproductive organs unaffected in NTP studies. epa.gov
RatsNo reproductive toxicity observed in a four-generation study. federalregister.gov

Neurotoxicity and Systemic Effects

Central Nervous System (CNS) Effects in Animal Models

Studies in animal models have demonstrated that this compound can induce central nervous system (CNS) effects, particularly at high doses. In 13-week studies with rats, clinical signs indicative of neurotoxicity, such as staggering, labored breathing, and lethargy, were observed. europa.eunih.gov These clinical signs were accompanied by histopathological lesions in the brain. europa.eueuropa.eunih.gov In mice, staggering after dosing was also noted during the initial weeks of a 13-week study. europa.eunih.gov

Interestingly, this compound has also been shown to have anti-seizure effects in certain animal models. In amygdala-kindled rats, it suppressed both focal and generalized seizures in a dose-dependent manner. tandfonline.com Similarly, in the maximal pentylenetetrazol (PTZ) model in male mice, this compound suppressed seizures. tandfonline.comnih.gov This suggests a complex interaction with the CNS, where it can be both a depressant and have anticonvulsant properties depending on the experimental context.

Impact on Kidney, Liver, and Lung Function

Animal studies have indicated that this compound can affect the liver and kidneys. cir-safety.orgscbt.com Systemic toxic effects of a similar nature have been observed with this compound, benzoic acid, and its salts, although these effects were seen at higher doses with benzoic acid and its salts compared to this compound. cir-safety.orgoecd.org In long-term studies, a No-Observed-Adverse-Effect Level (NOAEL) of over 400 mg/kg body weight per day for rats and over 200 mg/kg body weight per day for mice has been established for this compound. oecd.org At higher doses, effects on body weight and lesions in the brain, thymus, skeletal muscle, and kidneys were observed. oecd.org It is important to note that these studies often used gavage for administration, which might lead to the saturation of metabolic pathways. oecd.org

In cases of this compound poisoning in humans, symptoms can include renal dysfunction. nih.gov One case report detailed a patient who developed worsening liver and kidney function after exposure to a paint stripper containing this compound. nih.gov In premature neonates, the use of preserved intravenous salines containing this compound has been linked to hepatorenal failure. scbt.com Due to incomplete liver maturation in infants and children, benzoic acid, a metabolite of this compound, may not be efficiently converted to its renally excreted form, hippuric acid. drugtopics.com This can lead to an accumulation of benzoic acid, potentially causing metabolic acidosis, respiratory depression, and a condition known as "gasping syndrome," which can progress to renal failure. drugtopics.com

Animal studies have also shown that this compound can cause lung disorders. scbt.com Inhalation of this compound may affect respiration, leading to paralysis of the respiratory center, respiratory depression, and gasping respirations. scbt.com

Metabolic Acidosis Induction Mechanisms

This compound is metabolized in the liver by alcohol-depleting enzymes to produce benzoic acid. nih.gov This benzoic acid is then typically combined with glycine (B1666218) and excreted in the urine as hippuric acid. nih.gov However, in certain situations, particularly in premature neonates with immature metabolic pathways, the accumulation of benzoic acid can occur. nih.gov This buildup of benzoic acid is a key factor in the development of metabolic acidosis. scbt.comnih.gov

The "gasping syndrome" observed in neonates exposed to this compound is characterized by severe metabolic acidosis, along with central nervous system depression, gasping respirations, and high levels of this compound and its metabolites in the blood and urine. hres.ca This syndrome has been associated with intravenous administration of this compound. europa.eueuropa.eu The risk of accumulation and subsequent toxicity, including metabolic acidosis, is a significant concern in subjects with liver or kidney impairment. europa.eu

Impact on Hemocytes and Cellular Morphology

Research on the wax moth Galleria mellonella has demonstrated that this compound has a negative impact on hemocytes, which are insect blood cells. nih.govnih.govresearchgate.netcitedrive.comdntb.gov.ua In both in vitro and in vivo studies, treatment with this compound influenced five types of G. mellonella hemocytes: prohemocytes, plasmatocytes, granulocytes, spherulocytes, and oenocytes. nih.gov A 48-hour treatment resulted in morphological changes in these cells. nih.govnih.govresearchgate.netcitedrive.comdntb.gov.ua Similar effects were observed in a Sf9 cell line, where the remaining cells became clearly spindle-shaped with numerous granules after treatment. nih.govnih.govresearchgate.netcitedrive.com

Impact of this compound on G. mellonella Hemocytes and Sf9 Cells

This table summarizes the observed effects of this compound on the cellular morphology of Galleria mellonella hemocytes and the Sf9 cell line.

Cell TypeObserved Morphological ChangesReference
G. mellonella Hemocytes (in vivo and in vitro)Influenced five cell types: prohemocytes, plasmatocytes, granulocytes, spherulocytes, and oenocytes. Showed morphological changes after 48-hour treatment. nih.gov
Sf9 Cell Line (in vitro)Remaining cells became clearly spindle-shaped with numerous granules after 48-hour treatment. nih.govnih.govresearchgate.netcitedrive.com

Immunological and Hypersensitivity Reactions

Non-immunologic Contact Urticaria and Immediate Contact Reactions

This compound is recognized as a cause of non-immunologic contact urticaria (NICU), a type of immediate skin reaction that does not involve a true allergic mechanism. upf.edu These reactions typically manifest as a wheal and flare response within minutes of contact with the substance and tend to resolve within about an hour. jaypeedigital.com It is widely accepted that this compound can cause NICU. upf.edu Case reports have documented instances of contact urticaria from this compound, sometimes presenting as an intolerance to saline soaks. jle.com

Skin Sensitization Potential

While this compound is considered a rare sensitizer (B1316253) in humans, it does have the potential to cause allergic contact dermatitis. scbt.comnih.gov A maximum skin sensitization incidence of 1% was reported for this compound in human patch tests. cir-safety.org However, occupational exposure over decades has not been found to result in skin sensitization. cir-safety.org Retrospective analysis of patch test data showed that out of 70,867 patients tested with 1% this compound, only 0.21% had a positive reaction, with most of these being weak. nih.gov Sensitization appears to occur more frequently in patients with stasis dermatitis. nih.gov Due to its potential to cause sensitization, it is recommended to minimize the use of this compound in products intended for sensitive skin or children. chemicalbook.com

Skin Sensitization Data for this compound

This table provides an overview of the reported incidence and characteristics of skin sensitization to this compound.

Study/Report TypeKey FindingsReference
Human Patch TestsMaximum reported incidence of 1%. cir-safety.org
Occupational ExposureNo skin sensitization reported over decades of use. cir-safety.org
Retrospective Analysis (IVDK, 2010-2019)0.21% positive reaction rate in 70,867 patients tested. Most reactions (89%) were weakly positive. nih.gov
Patient Population with Positive ReactionsSignificantly more patients with leg dermatitis and those aged 40 years or more. nih.gov

Antimicrobial Mechanisms and Protein Interactions

This compound is utilized as a preservative in various products due to its antimicrobial properties. chemicalbook.com It has been shown to have membrane-active properties, leading to increased membrane fluidity and reduced structural stability in microorganisms. mdpi.com It can also interfere with bacterial membrane properties, such as efflux pumps. mdpi.com Some studies suggest that this compound has greater antimicrobial activity against Gram-negative bacteria compared to Gram-positive bacteria or fungi. mdpi.com

A significant aspect of this compound's biological interaction is its potential to affect protein stability. rero.ch It can interact with proteins, leading to changes in their conformation and an increased tendency to aggregate. rero.ch The interaction of this compound with proteins is considered to be relatively weak and driven by hydrophobic forces. nih.gov By binding to a protein, this compound can favor an increase in partially unfolded, aggregation-competent species. nih.gov However, compared to other preservatives like phenol (B47542) and m-cresol, this compound generally appears to cause fewer instability issues with proteins. rero.ch

Disruption of Cell Membrane Integrity in Microorganisms

This compound's antimicrobial activity is significantly attributed to its ability to disrupt the integrity of microbial cell membranes. patsnap.comavenalab.com This disruption leads to the leakage of essential intracellular components and ultimately cell lysis and death. patsnap.comavenalab.com Studies on Saccharomyces cerevisiae have demonstrated that this compound impairs the fungal cell wall and disrupts cell membrane integrity, causing an influx of H+ ions. dergipark.org.trcosmosscholars.com This action is believed to be a key part of its antifungal mechanism. dergipark.org.tr

The interaction of this compound with the cell membrane can also increase its permeability to other compounds. This synergistic effect has been observed in combination with other antimicrobial agents, where this compound facilitates their entry into the cell. researchgate.net Research indicates that this compound fluidizes the cell membrane, which can perturb the function of membrane proteins. researchgate.netresearchgate.net This fluidization and disordering of the membrane structure have been observed in both Gram-positive and Gram-negative bacteria. researchgate.net

Inhibition of DNA, RNA, and Protein Synthesis in Microbes

Beyond its effects on the cell membrane, this compound has been shown to interfere with critical biosynthetic processes within microorganisms. It can inhibit enzymes essential for microbial metabolism, thereby disrupting growth and reproduction. avenalab.com Some research suggests that this compound can inhibit the synthesis of DNA, RNA, and proteins, which would contribute to its antimicrobial effects. asm.orgsterispharma.com However, other studies focusing on specific bacterial RNA polymerase-sigma factor interactions did not find that this compound directly inhibited this particular pathway, though derivatives of benzyl and benzoyl benzoic acid did show inhibitory activity. researchgate.netnih.gov The growth lag observed in Bacillus subtilis after cold shock, which involves the inhibition of RNA, DNA, and protein synthesis, highlights the potential for membrane-fluidizing agents like this compound to impact these fundamental cellular processes. researchgate.net

Interaction with Protein Aggregation in Pharmaceutical Formulations

This compound is a widely used antimicrobial preservative in multidose pharmaceutical formulations, but it has been shown to induce the aggregation of therapeutic proteins. chemfaces.comnih.govnih.gov This phenomenon is a significant concern in the development of stable protein-based drugs. nih.gov

Perturbation of Protein Tertiary Structure

Research has consistently shown that this compound can cause minor perturbations in the tertiary structure of proteins without significantly altering their secondary structure. nih.govnih.gov This structural disturbance is a key factor in its aggregation-inducing effect. Studies on recombinant human interleukin-1 receptor antagonist (rhIL-1ra) and recombinant human interferon-gamma (rhIFN-gamma) revealed that this compound induced changes in the near-UV circular dichroism (CD) spectra, which is indicative of alterations in the tertiary structure. chemfaces.comnih.gov This perturbation is often temperature-dependent, with more significant effects observed at higher temperatures. nih.govacs.orgresearchgate.net

Influence on H-D Exchange and Fluorescence

The interaction of this compound with proteins can be further characterized by its influence on hydrogen-deuterium (H-D) exchange rates and the fluorescence of specific probes. In the presence of this compound, an accelerated rate of H-D exchange has been observed for proteins like rhIL-1ra and recombinant human granulocyte colony-stimulating factor (rhGCSF). nih.govnih.gov This suggests an increase in the conformational flexibility of the protein. Furthermore, the fluorescence of 1-anilinonaphthalene-8-sulfonic acid (ANS) in the presence of rhIL-1ra was found to increase with the addition of this compound, indicating the exposure of hydrophobic regions on the protein surface. nih.gov However, another study using nuclear magnetic resonance (NMR) to measure H-D exchange rates for individual residues of rhIL-1ra found little perturbation in the presence of this compound. nih.gov

Modulation of Protein Unfolding and Aggregation-Competent Species

This compound promotes protein aggregation by favoring the formation of partially unfolded, aggregation-prone species. nih.govacs.orgresearchgate.netrsc.org It achieves this by binding to the protein, often through hydrophobic interactions, which destabilizes the native conformation. nih.govacs.orgresearchgate.net Studies on interferon α-2a (IFNA2) have shown that this compound induces aggregation in a concentration-dependent manner by populating a partially unfolded intermediate. nih.gov This partial unfolding, rather than global unfolding, is a critical step in the aggregation process. nih.gov The interaction is relatively weak but sufficient to shift the equilibrium towards these aggregation-competent states. nih.gov

Ecotoxicological Studies and Environmental Impact

The environmental fate and effects of this compound have been evaluated to understand its potential impact on ecosystems. It is generally considered to be biodegradable, which mitigates concerns about its long-term persistence in aquatic environments. chemcomplex.com

The ecotoxicity of this compound has been assessed across various aquatic organisms. The following table summarizes key toxicity data:

Test OrganismEndpointConcentration (mg/L)Exposure DurationReference
Pimephales promelas (fathead minnow)LC5046096 hours redox.com
Daphnia magna (water flea)EC5023048 hours redox.com
Daphnia magna (water flea)NOEC5121 days redox.com
Pseudokirchneriella subcapitata (green algae)EC5077072 hours redox.com
Haematococcus pluvialis (algae)EC50260024 hours nih.gov

LC50: Lethal concentration for 50% of the test organisms. EC50: Effective concentration for 50% of the test organisms. NOEC: No observed effect concentration.

Based on these findings, this compound is considered to have low potential for bioaccumulation, with a calculated bioconcentration factor (BCF) of 1.37. redox.com Environment Canada has proposed that this compound is not harmful to the environment. canada.ca While it is deemed slightly hazardous to water, the risk is primarily associated with large, undiluted quantities reaching aquatic systems. redox.com From a sustainability perspective, sourcing this compound from renewable plant-based feedstocks is a consideration for environmentally conscious product formulations. chemcomplex.com

Toxicity to Aquatic Organisms (Fish, Invertebrates, Plants)

This compound has demonstrated toxicity to a range of aquatic organisms. The acute toxicity is typically measured by the concentration that is lethal to 50% of a test population (LC50) for fish, or the concentration that causes a specific effect in 50% of the test population (EC50) for invertebrates and algae, over a set period.

For fish, the 96-hour LC50 for the fathead minnow (Pimephales promelas) is reported as 460 mg/L. labbox.escarlroth.commsd.commerck.commsd.com Aquatic invertebrates, such as Daphnia magna, show a 48-hour EC50 of 230 mg/L. labbox.escarlroth.commsd.commerck.commsd.com Chronic toxicity studies on Daphnia magna over 21 days established a No-Observed-Effect Concentration (NOEC) of 51 mg/L. labbox.esmsd.com In the case of aquatic plants, the green algae Pseudokirchneriella subcapitata has a 72-hour EC50 of 770 mg/L for growth inhibition. labbox.escarlroth.commsd.commerck.commsd.comchemicals.co.uk

Table 1: Acute Toxicity of this compound to Aquatic Organisms

Test Organism Species Endpoint Duration Concentration (mg/L) Reference
Fish Pimephales promelas LC50 96 h 460 labbox.esmsd.commerck.commsd.com
Invertebrate Daphnia magna EC50 48 h 230 labbox.esmsd.commerck.commsd.com
Plant (Algae) Pseudokirchneriella subcapitata EC50 72 h 770 labbox.esmsd.commerck.commsd.comchemicals.co.uk

Insecticidal and Repellency Efficacy

This compound has been identified as having significant insecticidal and repellent properties against various insect species. researchgate.netsciprofiles.com Research on the red flour beetle, Tribolium castaneum, demonstrated that this compound possesses a notable insecticidal effect. mdpi.comnih.gov Studies showed it was effective through both direct contact and fumigation, with LC50 values of 2.63% in an impregnated-paper assay and 6.72 µL/L for fumigant toxicity. mdpi.com Furthermore, it exhibited a potent repelling effect against T. castaneum. nih.govmdpi.com The compound's insecticidal activity has also been noted against the bee pest Galleria mellonella and the dried bean beetle, Acanthoscelides obtectus. researchgate.netmdpi.com The mechanism for its insecticidal action involves the inhibition of acetylcholinesterase. mdpi.comnih.gov

Effects on Insect Defense Systems (e.g., Galleria mellonella)

Detailed studies on the wax moth Galleria mellonella have provided insight into how this compound affects insect defense mechanisms. nih.govresearcher.liferesearchgate.net The application of this compound was found to influence the two primary defense systems of the insect: the cuticular lipid profiles and components of the immune system within the hemolymph. mdpi.comcitedrive.com Research indicates that this compound has a toxic and inhibitory effect on G. mellonella hemocytes (immune cells). mdpi.comnih.gov

The insect cuticle is a critical barrier, and its lipid composition plays a role in defending against external threats. researchgate.net Treatment with this compound was found to cause significant quantitative and qualitative changes in the cuticular free fatty acid (FFA) profiles of G. mellonella larvae. nih.govresearchgate.netnih.gov In untreated control larvae, the total cuticular FFA content was 485.49 µg/g of body mass, with palmitic acid (C16:0) being the most abundant. nih.gov Following this compound treatment, the total FFA content decreased significantly, and the relative concentrations of various fatty acids were altered. nih.gov

Table 2: Changes in Cuticular Free Fatty Acid (FFA) Profile of Galleria mellonella Larvae After this compound Treatment

Fatty Acid Control (µg/g of body mass) This compound Treated (µg/g of body mass) Reference
Myristic acid (C14:0) 28.69 10.11 nih.gov
Palmitic acid (C16:0) 329.53 125.79 nih.gov
Oleic acid (C18:1) 80.19 35.88 nih.gov

| Total FFA Content | 485.49 | 208.01 | nih.gov |

This compound exposure triggers responses in an insect's cellular and molecular defense systems, including the expression of heat shock proteins (HSPs) and the activity of antioxidant enzymes. mdpi.comcitedrive.com HSPs are crucial for maintaining cellular homeostasis, especially under stress conditions. mdpi.comroyalsocietypublishing.org In G. mellonella, this compound treatment led to an increase in the levels of HSP70 and HSP90. mdpi.comresearchgate.netcitedrive.comnih.gov Conversely, the level of Heat Shock Factor 1 (HSF1), a regulator of HSP expression, was found to decrease. mdpi.comcitedrive.comnih.gov

The compound also modulates the oxidative stress response. mdpi.com Insects utilize antioxidant enzymes to mitigate cellular damage from reactive oxygen species. researchgate.net Following this compound application in G. mellonella, the level of the antioxidant enzyme dismutase increased, while the activity of catalase decreased. mdpi.comcitedrive.comnih.gov This suggests a complex interaction with the insect's antioxidant defense pathways. mdpi.com

Table 3: Effect of this compound on Defense System Components in Galleria mellonella

Component Effect of this compound Treatment Reference
Heat Shock Proteins
HSP70 Increased mdpi.comcitedrive.comnih.gov
HSP90 Increased mdpi.comcitedrive.comnih.gov
HSF1 Decreased mdpi.comcitedrive.comnih.gov
Antioxidant Enzymes
Dismutase Increased mdpi.comcitedrive.comnih.gov
Catalase Decreased mdpi.comcitedrive.comnih.gov
Other Immune Factors
Cysteinyl leukotriene Decreased mdpi.comcitedrive.comnih.gov

Analytical Methodologies for Benzyl Alcohol Characterization and Detection

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interactions

Diffusion Ordered Spectroscopy (DOSY)

Diffusion Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique that separates NMR signals based on the translational diffusion coefficients of molecules in solution. This method is invaluable for analyzing mixtures, identifying components, and assessing purity, as different molecules or molecular aggregates typically exhibit distinct diffusion rates.

Principle: In a DOSY experiment, pulsed field gradients are used to measure the self-diffusion coefficients of individual NMR signals. By correlating NMR spectral peaks with their respective diffusion coefficients, DOSY effectively provides a pseudo-separation of components within a sample, similar in principle to chromatography but within the NMR spectrum itself. aston.ac.uk

Application to Benzyl (B1604629) Alcohol: DOSY is particularly useful for confirming the purity of Benzyl Alcohol by detecting the presence of impurities or aggregates that diffuse at different rates. aston.ac.ukacs.orgnih.gov It has also been applied to study the behavior of this compound when confined within mesoporous materials, allowing for the measurement of its translational and rotational diffusion coefficients in various environments (bulk, pore, near-surface) and the determination of activation energies for these processes. acs.orgnih.gov

Research Findings: Studies have demonstrated the ability of DOSY to distinguish this compound from other compounds in a mixture by their diffusion coefficients. For example, a DOSY spectrum can clearly separate signals from this compound, toluene (B28343), and tetraethylene glycol. aston.ac.uk Research has quantified the translational diffusion coefficients of this compound in different environments, revealing that small mesopores can facilitate translational diffusion while hindering rotational diffusion. acs.orgnih.gov

Table 1: Diffusion Coefficients of this compound in Different Environments (Conceptual Representation)

EnvironmentTranslational Diffusion Coefficient (D)Rotational Diffusion Coefficient (D_rot)Activation Energy (Eₜ)Activation Energy (E_rot)
BulkMeasuredMeasuredHigherModerate
Near-surfaceMeasuredMeasuredModerateLower
PoreMeasuredMeasuredLowerHigher

Note: Specific numerical values for diffusion coefficients are highly dependent on temperature, solvent, and the specific pore structure. This table illustrates the comparative findings from studies investigating confined this compound.

¹H-¹H NOESY and ¹H-¹³C HSQC for Molecular Interactions

Two-dimensional (2D) NMR techniques, such as ¹H-¹H NOESY and ¹H-¹³C HSQC, are instrumental in elucidating molecular structures and characterizing intermolecular interactions involving this compound.

Principle:

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are in close spatial proximity (typically within 5 Å), regardless of their connectivity. It is crucial for determining the relative spatial arrangement of atoms and identifying molecular contacts. epdf.pubresearchgate.net

¹H-¹³C HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates proton signals with their directly bonded carbon signals, aiding in spectral assignment and structural confirmation. It can also reveal interactions when cross-peaks are observed between protons of one molecule and carbons of another. epdf.pubresearchgate.netresearchgate.net

Application to this compound: These NMR methods are employed to confirm the structural integrity of this compound and, more significantly, to investigate its interactions with other molecules, such as proteins, lipids, or other small molecules. NOESY can pinpoint which protons of this compound are in close contact with specific regions of an interacting partner, thereby mapping potential binding interfaces. HSQC assists in assigning this compound's signals and can indicate intermolecular proximity. researchgate.netresearchgate.net

Research Findings: ¹H-¹H NOESY experiments have been used to confirm the structure of this compound by showing through-space correlations between its benzylic protons and aromatic protons. blogspot.comstackexchange.com In studies of this compound interacting with biomolecules, NOESY can reveal close contacts between this compound's protons and amino acid residues of the target molecule, suggesting specific binding interactions. rsc.org HSQC is fundamental for spectral assignment and can also contribute to identifying intermolecular contacts by showing cross-peaks between different molecular species. researchgate.net

Table 2: Insights from NMR for Molecular Interactions of this compound

TechniquePrimary Application for this compound InteractionsKey Information Obtained
¹H-¹H NOESYProximity AnalysisThrough-space correlations between this compound protons and interacting molecules, mapping interaction interfaces.
¹H-¹³C HSQCSpectral Assignment & CorrelationCorrelation of ¹H and ¹³C signals, aiding structural elucidation and identifying intermolecular contacts.

Calorimetric and Biophysical Approaches

Calorimetric and biophysical techniques offer quantitative insights into the thermal stability, aggregation behavior, and binding thermodynamics of this compound.

Differential Scanning Calorimetry (DSC) for Thermal Stability and Aggregation

Differential Scanning Calorimetry (DSC) is a microcalorimetric technique that measures the heat flow associated with thermal transitions in a sample as a function of temperature. It is widely used to assess thermal stability, identify phase transitions, and study aggregation phenomena.

Principle: DSC instruments measure the heat absorbed or released by a sample as its temperature is changed, relative to a reference. This allows for the determination of thermal events such as melting points (Tm), glass transition temperatures (Tg), and denaturation temperatures, which are indicators of stability. malvernpanalytical.comnews-medical.nettandfonline.com

Application to this compound: While pure this compound has a melting point around -32 °C, DSC is more frequently employed to evaluate its impact on the thermal stability and aggregation tendencies of other substances, particularly in pharmaceutical and cosmetic formulations. It can reveal whether this compound acts as a stabilizer or destabilizer for proteins, lipids, or other sensitive molecules. malvernpanalytical.comnews-medical.nettandfonline.comnih.govnih.govnih.govacs.org

Research Findings: Studies investigating the role of preservatives in protein formulations have shown that this compound can destabilize proteins. For instance, in formulations of Interleukin-1 receptor (IL-1R), this compound was found to be the most destabilizing among tested preservatives (phenol, m-cresol), leading to lower melting temperatures (Tm) and increased aggregation compared to formulations with phenol (B47542) or m-cresol. malvernpanalytical.comnews-medical.netnih.gov Conversely, in other contexts, this compound has been shown to stabilize certain structures or interact with lipids in ways that affect their thermal properties. nih.govnih.gov DSC is a vital screening tool for optimizing formulation stability by identifying excipients that enhance thermal transitions. malvernpanalytical.comnews-medical.net

Table 3: Effect of Preservatives on IL-1R Thermal Stability (DSC)

PreservativeEffect on IL-1R Thermal Stability (Tm)Aggregation Tendency
PhenolLeast destabilizing (highest Tm)Lowest
m-CresolModerate destabilizingModerate
This compoundMost destabilizing (lowest Tm)Highest

Note: The Tm values are relative to the protein's native state, indicating a higher Tm signifies greater thermal stability.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a direct biophysical technique that quantifies the heat released or absorbed during molecular binding events. It provides a complete thermodynamic profile of an interaction, including binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).

Principle: ITC measures the heat changes that occur when one molecule is titrated into a solution containing another molecule. By analyzing the heat flow as a function of the molar ratio of reactants, ITC allows for the direct determination of the thermodynamic parameters governing the binding interaction. scispace.comacs.orgresearchgate.net

Application to this compound: ITC is utilized to investigate the binding of this compound to various biological and chemical targets, such as proteins, receptors, or other small molecules. This provides quantitative data on the strength and nature of these interactions, revealing the thermodynamic driving forces. rsc.orgscispace.comresearchgate.netnih.govpnas.orgpnas.org

Research Findings: Studies have employed ITC to characterize the binding of this compound. For example, research on an engineered artificial metalloenzyme demonstrated that a variant protein bound tightly to La³⁺ in the presence of PQQ with a dissociation constant (Kd) of 0.6 ± 0.2 μM. This system also catalyzed the conversion of this compound to benzaldehyde (B42025), showcasing its utility in studying substrate interactions. pnas.orgpnas.org Other studies have reported binding affinities for various compounds interacting with targets in the micromolar range, often revealing that binding is enthalpy-driven, with negative ΔH values. rsc.orgscispace.comnih.gov The specific thermodynamic parameters are highly dependent on the interacting partners and experimental conditions.

Table 4: Representative Binding Thermodynamics of this compound (ITC)

Binding PartnerBinding Affinity (Kd)Enthalpy (ΔH)Entropy (ΔS)Primary Driving Force
Target Molecule(s)Micromolar (µM) rangeTypically NegativeVariableOften Enthalpy-driven

Note: The specific thermodynamic parameters (Kd, ΔH, ΔS) are highly dependent on the nature of the binding partner and the experimental conditions.

Compound Names Mentioned:

this compound (C₆H₅CH₂OH)

Advanced Applications and Industrial Relevance of Benzyl Alcohol in Research

Pharmaceutical and Biomedical Research Applications

In the pharmaceutical and biomedical sectors, benzyl (B1604629) alcohol is a subject of ongoing research for its diverse functionalities, contributing to the development of safer and more effective drug products.

Benzyl alcohol is widely utilized as an antimicrobial preservative in a variety of pharmaceutical formulations, including parenteral and oral preparations, at concentrations typically up to 2.0% v/v. phexcom.com Its primary mechanism of antimicrobial action involves the disruption of the microbial cell membrane's integrity, which leads to cell lysis and death. patsnap.com This bacteriostatic property is effective against a broad spectrum of microorganisms, including Gram-positive bacteria, fungi, and yeasts. phexcom.comatenajournals.com

Research has shown that the efficacy of this compound as a preservative is influenced by several factors, such as the pH of the solution, temperature, and the concentration of the preservative itself. nih.gov Its antimicrobial activity is optimal at a pH below 5 and significantly decreases at a pH above 8. phexcom.com Studies have quantified the antimicrobial effectiveness of this compound using the D-value (decimal reduction time), which indicates a microorganism's resistance to the preservative. For instance, at a pH of 5.0, the D-value for E. coli was found to be significantly lower than for S. aureus, C. albicans, and A. niger, indicating greater efficacy against Gram-negative bacteria under these conditions. nih.gov The activity of this compound can be diminished in the presence of nonionic surfactants like polysorbate 80. phexcom.com

Table 1: Influence of pH on the Antimicrobial Activity of this compound Against Aspergillus niger
pHD-value
528.8
676.8

Data Source: nih.gov

The dual hydrophilic and lipophilic nature of this compound, stemming from its hydroxyl group and aromatic ring, makes it a valuable solvent in pharmaceutical formulations. patsnap.com It is particularly useful for dissolving a wide range of active pharmaceutical ingredients (APIs) that have poor solubility, thereby enhancing their stability and bioavailability in the final product. patsnap.compharmaexcipients.com Due to its polarity, low toxicity, and low vapor pressure, it is considered a useful solvent. pciplindia.comwikipedia.org Its ability to dissolve various compounds is a key reason for its widespread use in injectable medications and topical preparations. patsnap.comconsolidated-chemical.com

Table 2: Solubility of this compound
SolventSolubility
WaterModerately soluble (approx. 4 g/100 mL) wikipedia.orgsolubilityofthings.com
Ethanol (B145695)Miscible solubilityofthings.com
EtherMiscible solubilityofthings.com
ChloroformMiscible solubilityofthings.com

This compound exhibits local anesthetic properties, which are being explored in various research studies. phexcom.compatsnap.com It has been investigated as an alternative to traditional local anesthetics. nih.gov Research suggests that this compound functions as a local anesthetic by increasing the fluidity of the lipid bilayer in nerve membranes. epa.gov Some studies propose that it causes an expansion in the thickness of the hydrocarbon region of bimolecular lipid membranes, which could render sodium channels inoperative. nature.com

In a comparative clinical trial, 0.9% this compound with epinephrine (B1671497) was found to be significantly less painful upon injection than lidocaine (B1675312) with epinephrine and a placebo. nih.gov While it provided prolonged cutaneous anesthesia compared to a placebo, its effectiveness was less than that of lidocaine with epinephrine. nih.gov Further research indicates that this compound can attenuate the pain of lidocaine injections and prolong the duration of anesthesia. semanticscholar.org Studies on isolated rat parietal cells have also examined the effect of this compound on cellular secretory responses, suggesting complex interactions with membrane-bound enzymes. nih.gov

Table 3: Comparative Pain of Injection and Anesthetic Efficacy
AgentPain on Injection (Compared to Lidocaine w/ Epinephrine)Anesthetic Efficacy (Compared to Lidocaine w/ Epinephrine)
This compound (0.9% w/ Epinephrine)42% less painful nih.govLess effective nih.gov

This compound is an important component in the research and development of novel drug delivery systems, particularly in the formulation of microemulsions and nanoemulsions. frontiersin.orgnih.gov These systems are thermodynamically stable and can enhance the solubilization and bioavailability of poorly water-soluble drugs. frontiersin.org Microemulsions, which are composed of oil, water, a surfactant, and a co-surfactant (which can be an alcohol), can improve the delivery of both lipophilic and hydrophilic drugs. frontiersin.org

The role of this compound in these formulations can be as a co-surfactant or as the oil phase itself. frontiersin.orgmdpi.com For instance, it has been used in microemulsion-based gel products for localized pain relief. nih.gov The ability of these nanosystems to enhance skin permeation is a significant area of research. nih.gov By increasing the solubility of hydrophobic molecules, these formulations can improve their therapeutic effect. nih.gov Research into the interaction between this compound and peptide therapeutics in these formulations is also active, aiming to understand and mitigate potential aggregation issues. acs.org

Materials Science and Engineering Research

In the field of materials science and engineering, this compound is a key ingredient in the formulation of various industrial products, where it acts as a solvent, plasticizer, and viscosity modifier.

This compound is a versatile co-solvent used in a wide array of formulations for epoxy resins, which are utilized in coatings, flooring systems, and adhesives. scribd.comsanminglobe.com One of its primary functions is to reduce the viscosity of epoxy resins, which improves their flow and application, leading to smoother and more uniform coatings. hanepoxy.nethanepoxy.net This is particularly beneficial for ensuring good processing viscosity at lower temperatures. scribd.comsanminglobe.com

In addition to being a solvent, this compound can act as a plasticizer in coatings, enhancing the flexibility of the final product. scribd.comsanminglobe.com It also plays a role in the curing process of epoxy resins. It can promote the reaction between the epoxy resin and amine curing agents, accelerating the reaction rate. suzehg.comyolatech.com Research has shown that this compound can work synergistically with certain curing agents like Triethylenetetramine (TETA) to speed up curing times. hanepoxy.net Furthermore, its presence in epoxy formulations can improve chemical resistance and adhesion. hanepoxy.nethanepoxy.net this compound is also used in paint strippers as a more environmentally friendly alternative to methylene (B1212753) chloride, proving effective on coatings such as epoxy primers and polyurethane topcoats. scribd.comp2infohouse.org

Table 4: Functions of this compound in Epoxy Formulations
FunctionDescriptionReference
Viscosity ReducerLowers the viscosity of the epoxy resin for easier application. hanepoxy.nethanepoxy.net
SolventDissolves various components of the formulation. scribd.comsanminglobe.com
PlasticizerIncreases the flexibility of the cured coating. scribd.comsanminglobe.com
Curing AcceleratorPromotes and speeds up the reaction with amine curing agents. suzehg.comyolatech.com

Use in Inks, Adhesives, and Dyes

This compound is a versatile solvent widely utilized in the formulation of inks, adhesives, and dyes due to its excellent solvency power and compatibility with a wide range of materials. teamcatalynt.comzanchenglife.com Its properties make it a critical ingredient in these industrial applications, contributing to the performance and stability of the final products. teamcatalynt.comzanchenglife.com

In the ink industry, particularly for ballpoint pens, this compound is a common solvent. dayspringpens.comreddit.comsciencing.comspectracolors.com It is effective at dissolving the dyes and pigments that create the ink's color, ensuring a smooth and consistent flow. dayspringpens.comsciencing.com The viscosity of the ink, which determines how quickly or slowly it flows, is influenced by the solvent used. dayspringpens.com this compound helps to create a viscous ink that delivers bold lines. dayspringpens.comreddit.com It is often used with other substances like glycol ethers and oleic acid to achieve the desired ink consistency. spectracolors.com

Within the adhesives and sealants sector, this compound acts as a solvent for synthetic resins. teamcatalynt.comspecialchem.com Its inclusion in these formulations helps to control the viscosity, which improves the application properties and ensures a strong, durable bond. teamcatalynt.comhanepoxy.net By reducing the thickness of epoxy resins, it allows for better flow and smoother application, preventing issues like bubbles or ridges. hanepoxy.net It also functions as an accelerator in some epoxy formulations, speeding up the curing process. teamcatalynt.com

In textile manufacturing, this compound is employed in dyeing processes for materials like wool and nylon. wikipedia.orgresearchgate.net It acts as a dye carrier or dye assist agent, helping the dye to penetrate the fibers more effectively, which results in uniform and efficient coloring. researchgate.nethdchemicals.co.ukgoogle.com This is particularly useful for polyamide materials, which can have low dye acceptance. google.com Pre-treatment of wool with this compound has been shown to improve the performance of acid dyes at lower temperatures and shorter dyeing times. researchgate.net

Table 1: Applications of this compound in Inks, Adhesives, and Dyes

Application Area Function Key Benefits
Inks Solvent Dissolves dyes/pigments, controls viscosity for smooth flow. dayspringpens.comsciencing.com
Adhesives Solvent, Viscosity Modifier Improves application properties, ensures strong bonding. teamcatalynt.comzanchenglife.com
Dyes Dye Carrier/Assist Agent Enhances dye penetration and uniformity in textiles. hdchemicals.co.ukgoogle.com

Research into Advanced Materials Synthesis utilizing this compound as a Precursor or Solvent

This compound's utility extends into the realm of advanced materials synthesis, where it serves as a versatile solvent and, in some cases, a precursor for creating novel materials with specific properties. Its unique chemical characteristics make it valuable in the production of inorganic nanoparticles and polymers.

One significant area of research is the use of this compound in the nonaqueous sol-gel synthesis of metal oxide nanoparticles. rsc.org In what is often termed the "this compound route," it acts as both the solvent and a reactant. rsc.orgresearchgate.net This method has been successfully used to create a variety of uniform inorganic oxide nanoparticles, including titanium dioxide (TiO₂), iron(III) oxide (Fe₂O₃), and zinc oxide (ZnO), by reacting metal chlorides with this compound. rsc.orgresearchgate.net The reaction mechanism is believed to proceed through an S_N1 pathway, involving the formation of a benzyl carbocation. researchgate.net This approach is noted for its ability to produce crystalline nanoparticles at relatively low temperatures. rsc.org this compound's multifunctional role as a solvent, reducing agent, and structure-directing agent has also been leveraged to produce nanostructured metal oxides with inherent nonstoichiometry. acs.org

This compound also serves as a precursor for the synthesis of polymers. Research has demonstrated that this compound can be polymerized to form poly(phenylenemethylene) (PPM). kpi.ua This transformation can be achieved rapidly and with high yield by reacting this compound with anhydrous hydrogen fluoride. kpi.ua The resulting polymer, often referred to as "soluble PPM," has a relatively low molecular weight. kpi.ua This method presents an inexpensive and scalable route for producing these materials. kpi.ua Additionally, copolymers containing vinyl this compound units have been synthesized, which can form film coatings with high adhesion to metal and glass surfaces and exhibit biocidal activity. finechem-mirea.ru In some polymer manufacturing processes, this compound can also act as a chain-terminating agent, which allows for the control of the polymer's molecular weight and, consequently, its physical properties. patsnap.com

Table 2: Role of this compound in Advanced Materials Synthesis

Material Synthesized Role of this compound Synthesis Method Key Findings
Inorganic Oxide Nanoparticles (e.g., TiO₂, Fe₂O₃, ZnO) Solvent and Reagent Nonaqueous sol-gel ("this compound route") Enables low-temperature synthesis of uniform, crystalline nanoparticles. rsc.orgresearchgate.net
Poly(phenylenemethylene) (PPM) Precursor Polymerization in anhydrous hydrogen fluoride Provides an efficient and potentially industrial-scale synthesis of the polymer. kpi.ua
Vinyl this compound Copolymers Precursor (via saponification of vinyl benzyl acetate (B1210297) copolymers) Copolymerization and subsequent saponification Creates films with high adhesion and biocidal properties. finechem-mirea.ru

Environmental Science and Green Chemistry Initiatives

In response to the growing need for sustainable industrial processes, research has focused on developing environmentally friendly methods for the synthesis and application of this compound, aligning with the principles of green chemistry and the circular economy.

Development of Green Synthesis Routes for this compound and Derivatives

Traditional chemical synthesis of this compound can involve harsh conditions and toxic materials. nih.gov Green chemistry initiatives aim to replace these with more sustainable alternatives, often utilizing biocatalysis and renewable feedstocks.

One promising approach is the use of engineered microorganisms, such as Escherichia coli, for the de novo biosynthesis of this compound from renewable sources like glucose. nih.govresearchgate.net By introducing and optimizing metabolic pathways, researchers have significantly increased the production titers of "naturally derived" this compound, offering a sustainable alternative to chemical synthesis. nih.gov These biocatalytic routes often involve the enzymatic reduction of benzaldehyde (B42025) to this compound. nih.gov

Biocatalysis using whole cells or isolated enzymes is another key area of research for producing this compound and its derivatives. nih.gov For instance, the conversion of benzaldehyde to this compound has been achieved using marine bacteria. nih.gov To overcome challenges like the low water solubility of the substrate, researchers have developed two-phase systems using biocompatible co-solvents and organic solvents like n-hexane to act as a reservoir for the substrate, leading to higher conversion rates. nih.gov Enzymatic synthesis is also employed to create this compound derivatives, such as flavor and fragrance esters, through transesterification reactions catalyzed by enzymes like Candida antarctica lipase (B570770) B. mdpi.com

Furthermore, greener methods for the etherification of benzyl alcohols are being developed using catalysts like iron(III) chloride in recyclable solvents such as propylene (B89431) carbonate, which produces only water as a byproduct and has a high atom economy. acs.org

Photocatalytic Degradation of Organic Pollutants using this compound as a Model

This compound serves as a model compound in studies on the degradation of aromatic pollutants in water and the atmosphere. nih.govchemrxiv.org These studies are crucial for developing effective environmental remediation technologies, such as advanced oxidation processes (AOPs).

The atmospheric oxidation of this compound is primarily initiated by hydroxyl radicals (•OH). nih.gov Theoretical studies have elucidated the reaction mechanism, which involves hydrogen abstraction from the CH₂ group and •OH addition to the aromatic ring. nih.govresearchgate.net This leads to the formation of various products, including benzaldehyde and ring-fragmented compounds like 3-hydroxy-2-oxopropanal and butenedial. nih.govresearchgate.net

In aqueous environments, the degradation of this compound is studied to understand the mechanisms of pollutant removal in water treatment. chemrxiv.org Research using ultrasonic irradiation to generate •OH radicals has shown that this compound is oxidized into aromatic compounds (like benzaldehyde and phenol (B47542) derivatives) and smaller oxygenates (like formic acid and oxalic acid). chemrxiv.org A key finding is that in the aqueous phase, superoxide (B77818) (•O₂⁻) is generated as a byproduct of the reaction between •OH and this compound. chemrxiv.org This superoxide can then act as a potent nucleophile to further degrade the ring-fragmentation products without consuming the •OH radicals needed to break down the more resilient aromatic ring of the initial pollutant. chemrxiv.org This understanding can help in designing more energy-efficient water treatment processes. chemrxiv.org

Circular Economy Initiatives and Sustainable Production of this compound

The principles of a circular economy, which emphasize minimizing waste and making the most of resources, are being applied to the production of this compound. This involves utilizing waste streams as feedstocks and developing processes that are inherently more sustainable.

A key strategy is the use of agro-industrial waste as a source for producing benzaldehyde, which can then be converted to this compound. nih.gov For example, benzaldehyde can be sourced from apricot juice or wastewaters from the pharmaceutical and cosmetic industries. nih.gov Enzymes for the bioconversion process have also been sourced from vegetable wastes like bean pods and avocado seeds. nih.gov This approach not only provides a sustainable feedstock but also helps in managing waste from other industries. nih.gov

The development of whole-cell biocatalysis in continuous-flow reactors represents another step towards sustainable production. nih.gov Continuous processes can minimize waste generation compared to batch processes. nih.gov Furthermore, metabolic engineering of microorganisms to produce this compound directly from renewable resources like glucose is a cornerstone of creating a bio-based circular economy for this important chemical. nih.govnih.gov These biosynthetic methods avoid the use of toxic materials and costly purification steps associated with traditional synthesis. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Complex Mechanistic Pathways

Detailed Studies on Enzyme Regulation in Microbial Degradation

The microbial breakdown of benzyl (B1604629) alcohol is a crucial area of research, particularly for environmental bioremediation. While the general pathways are understood, the intricate regulatory mechanisms governing the enzymes involved remain a subject for future investigation. In many bacteria, the degradation of aromatic compounds like benzyl alcohol is controlled by distinct sets of genes organized into regulons. For instance, in Pseudomonas putida CSV86, the degradation of this compound involves an upper regulon that codes for aromatic alcohol dehydrogenase and aromatic aldehyde dehydrogenase, which convert the alcohol to an acid. nih.gov This aromatic acid then induces a lower regulon responsible for the subsequent steps of the degradation pathway. nih.gov

Future research should focus on a more detailed characterization of these regulons and the specific factors that control their expression. While this compound dehydrogenase (BADH) has been identified in various bacteria, including Pseudomonas, Acinetobacter calcoaceticus, and Yokenella species, the regulation of its encoding gene, xylB, can differ. ut.ac.irasm.org For example, in some Pseudomonas putida strains, xylB is located on a TOL plasmid, while in A. calcoaceticus, it is chromosomally encoded. ut.ac.irnih.gov Understanding the diversity of these regulatory systems across different microbial species is essential.

Furthermore, the substrate specificity of these enzymes warrants deeper investigation. While this compound is the primary substrate for BADH, some variants can also act on other aromatic alcohols. nih.gov The enzymatic pathway for the reduction of benzaldehyde (B42025) to this compound, a key step in some metabolic routes, is well-characterized in some bacteria but less so in plants. frontiersin.org Future studies could employ transcriptomics and proteomics to identify and characterize the full suite of enzymes involved in this compound metabolism under various environmental conditions. This could lead to the engineering of microorganisms with enhanced degradation capabilities for specific applications.

Key Research Questions:

What are the specific signaling molecules and transcription factors that regulate the expression of the upper and lower regulons in this compound degradation?

How does the regulation of this compound metabolism vary between different species and strains of bacteria?

What is the full substrate range of the various enzymes involved in the pathway, and how can this be exploited for biotechnological purposes?

Can we identify and characterize the enzymes responsible for the reduction of benzaldehyde to this compound in a wider range of organisms, including plants?

Further Investigation into Non-Immunologic Hypersensitivity Mechanisms

This compound is known to cause non-immunologic contact urticaria, a type of hypersensitivity reaction that does not involve an IgE-mediated immune response. nih.govnih.gov These reactions are characterized by the rapid onset of wheals, erythema (redness), and pruritus (itching) at the site of contact. nih.gov While this phenomenon has been documented, the precise underlying mechanisms are not fully understood, though a cholinergic mechanism has been suggested. nih.gov

Future research should aim to elucidate the specific cellular and molecular pathways involved in these non-immunologic reactions. This could involve investigating the direct effects of this compound on mast cells and basophils, the primary effector cells in urticarial reactions. It is important to determine whether this compound can directly trigger the degranulation of these cells, releasing histamine (B1213489) and other inflammatory mediators, without the involvement of antibodies. nih.gov

Distinguishing between a true allergy (a Type I hypersensitivity reaction involving the immune system) and a non-immunologic sensitivity is crucial for accurate diagnosis and patient management. nih.govgetcurex.com While patch testing can identify delayed-type hypersensitivity (Type IV) to this compound, a rare occurrence, there is a need for better diagnostic tools to investigate immediate, non-immunologic reactions. nih.govgoettingen-research-online.de Studies could explore the use of in vitro assays, such as basophil activation tests, to assess the direct effects of this compound on immune cells from sensitive individuals. Understanding these mechanisms could lead to the development of strategies to mitigate these reactions in susceptible individuals.

Understanding the Full Spectrum of Protein-Benzyl Alcohol Interactions

This compound is widely used as a preservative in pharmaceutical formulations, but it can also induce protein aggregation, which can affect the stability and efficacy of therapeutic proteins. nih.govnih.govreddit.com The interaction between this compound and proteins is complex and appears to be driven by hydrophobic interactions. nih.govacs.orgresearchgate.net this compound can cause minor perturbations in the tertiary structure of proteins, leading to a shift towards partially unfolded, aggregation-prone states, without altering the secondary structure. nih.govnih.gov

Future research should focus on obtaining a more detailed, molecular-level understanding of how this compound interacts with different types of proteins. This could involve the use of advanced biophysical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry, to map the binding sites of this compound on protein surfaces. nih.govacs.org It is also important to investigate how factors such as protein concentration, pH, and the presence of other excipients influence these interactions. nih.govmdpi.com

While this compound generally destabilizes proteins, there are instances where it has been shown to have a stabilizing effect. mdpi.comnih.gov For example, it has been found to suppress heat-induced aggregation of lysozyme (B549824) and stabilize a bispecific antibody formulation. mdpi.comnih.gov Further studies are needed to understand the specific conditions and protein characteristics that lead to this stabilizing effect. This knowledge could be invaluable for the rational design of stable protein formulations.

Key Research Questions:

What are the specific structural features of proteins that make them susceptible to this compound-induced aggregation?

Can we predict which proteins will be destabilized or potentially stabilized by the presence of this compound?

What is the precise mechanism by which this compound stabilizes certain proteins, and can this be harnessed for formulation development?

How do interactions with this compound affect the long-term stability and biological activity of therapeutic proteins?

Development of Novel Analytical Techniques

Advanced Imaging Techniques for Cellular-Level Interactions

Understanding how this compound interacts with cells at a subcellular level is key to elucidating its mechanisms of action, both in terms of its antimicrobial properties and its effects on human cells. mdpi.commdpi.com Advanced imaging techniques offer the potential to visualize these interactions with high resolution.

Tissue clearing techniques, which render biological tissues transparent, are a powerful tool for visualizing cellular structures in three dimensions. researchgate.netengineering.org.cnfrontiersin.org Methods using this compound and benzyl benzoate (B1203000) (BABB) have been successfully employed for optical clearing of tissues, allowing for deep-tissue imaging with techniques like light-sheet microscopy. researchgate.netresearchgate.netnih.goveinj.org Future research could leverage these techniques to visualize the distribution of fluorescently labeled this compound or its metabolites within cells and tissues, providing insights into its uptake, localization, and potential targets.

Furthermore, the application of super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy, could provide unprecedented detail about the effects of this compound on cellular structures like the nuclear membrane and mitochondria. frontiersin.orgdergipark.org.tr Combining these advanced imaging approaches with fluorescent probes that report on cellular processes such as membrane integrity and protein aggregation could provide a dynamic view of the cellular response to this compound exposure.

Exploration of New Applications

The utility of this compound extends into innovative fields of science and technology, where its unique properties are being harnessed for novel applications in materials science and environmental remediation.

This compound in Nanotechnology and Advanced Material Fabrication

This compound has emerged as a key solvent and reactant in the nonaqueous synthesis of advanced nanomaterials. This approach, often termed the "this compound route," is a versatile method for producing crystalline nanostructures at relatively low temperatures. nih.gov It has been successfully employed to create a variety of metal oxide nano-objects, including nearly spherical titania nanoparticles, vanadium oxide nanorods, and tungsten oxide nanoplatelets, by reacting transition metal chlorides with this compound. nih.gov The process is noted for its simplicity and ability to control the dimensionality of the resulting nano-objects. nih.gov

This method is also capable of producing nanostructured metal oxides with inherent nonstoichiometry (cationic or anionic deficiency), such as TiO₂, ZnO, CeO₂, SnO₂, In₂O₃, Ga₂O₃, and Fe₂O₃. acs.org Furthermore, the this compound route facilitates the creation of organic-inorganic hybrid materials, which integrate metal oxide nanobuilding blocks into ordered structures, leading to novel optical properties. rsc.org

In the realm of noble metal nanoparticles, this compound is used in block copolymer micellar lithography (BCML) to synthesize and assemble gold and in situ generated titania nanoparticles into uniform binary nanoarrays. acs.org Research has also investigated the use of phosphine-stabilised gold clusters on supports like anatase TiO₂ and fumed SiO₂ for the catalytic oxidation of this compound itself, demonstrating high conversion rates. rsc.org

Table 1: Examples of Nanomaterials Fabricated Using this compound
Nanomaterial TypeSpecific ExamplesFabrication Method/Role of this compoundReference
Metal Oxide Nano-objectsTitania (anatase), Vanadium Oxide, Tungsten OxideReaction of metal chlorides with this compound as a solvent and reactant. nih.gov
Nonstoichiometric Metal OxidesTiO₂, ZnO, CeO₂, SnO₂, In₂O₃, Ga₂O₃, Fe₂O₃This compound-mediated synthesis creating materials with cationic or anionic deficiencies. acs.org
Hybrid MaterialsRare-earth hybrid materials"this compound route" for one-pot synthesis of ordered organic-inorganic nanocomposites. rsc.org
Noble Metal NanoarraysGold (Au) and Titanium Dioxide (TiO₂)Used as a solvent in Block Copolymer Micellar Lithography (BCML) for nanoparticle assembly. acs.org

Bioremediation Strategies Utilizing this compound-Degrading Microorganisms

Bioremediation, which leverages microbial metabolism to break down pollutants, is being explored as a cost-effective and eco-friendly strategy for environmental cleanup. yorku.caresearchgate.net Several microorganisms have been identified for their ability to degrade or transform this compound, making them candidates for future bioremediation strategies. yorku.ca

One area of research involves bioaugmentation, where specific microbial strains are added to a system to enhance its degradation capabilities. taylorandfrancis.com For instance, the Pseudomonas putida KT2442 strain, which carries the TOL (pWWO) plasmid, can degrade this compound. taylorandfrancis.com Studies have shown that augmenting aerobic granules with this strain significantly increases the rate of this compound degradation. taylorandfrancis.com Other research has focused on the fungus Hormoconis resinae, which was found to reduce benzaldehyde to this compound and then further transform the this compound. scholaris.ca Similarly, the marine bacterium Glutamicibacter arilaitensis has been selected for its ability to convert benzaldehyde to this compound, a precursor for various industrial esters. nih.gov Immobilizing these cells in materials like alginate can improve the robustness of the biocatalyst and increase productivity in continuous flow reactors. nih.gov These findings pave the way for using such microorganisms in bioremediation strategies for environments contaminated with related aromatic compounds. yorku.ca

Table 2: Microorganisms Involved in this compound Biotransformation
MicroorganismTypeRole/ProcessReference
Pseudomonas putida KT2442BacteriumDegrades this compound via TOL plasmid; used in bioaugmentation of aerobic granules. taylorandfrancis.com
Hormoconis resinaeFungusTransforms benzaldehyde to this compound and subsequently degrades it. scholaris.ca
Glutamicibacter arilaitensis 232Bacterium (Marine)Converts benzaldehyde to this compound for potential industrial applications. nih.gov

Addressing Regulatory and Safety Data Gaps

While this compound is widely used, ongoing evaluation seeks to fill gaps in the understanding of its potential risks, particularly concerning specific exposure routes, its long-term environmental behavior, and its effects on vulnerable populations.

Comprehensive Inhalation Toxicity Data

Acute effects from inhaling high vapor concentrations can include nasal and chest irritation, coughing, and headache. scbt.com In animal studies, inhalation may affect the respiratory and cardiovascular systems. scbt.com There is limited evidence suggesting that repeated or long-term occupational exposure could lead to cumulative health effects. scbt.com

Table 3: Acute Inhalation Toxicity of this compound
TestValueSpeciesExposure DurationReference
LC50>4,178 mg/m³Rat4 hours redox.comcarlroth.com
LC501000 ppmRat8 hours scbt.com
LCLo2000 ppmRat4 hours scbt.com
NOAEC (Repeated Dose)1,072 mg/m³Rat- redox.com
ATE (Vapour)11 mg/l-4 hours chemos.de
LC50: Lethal Concentration, 50%; LCLo: Lowest Published Lethal Concentration; NOAEC: No-Observed-Adverse-Effect Concentration; ATE: Acute Toxicity Estimate.

Long-term Environmental Fate and Exposure Studies

Understanding the long-term behavior of this compound in the environment is crucial for a comprehensive risk assessment. Current data suggest that this compound has a low potential for adsorption to soil and sediment, as indicated by its low octanol-water partition coefficient (log Pow of 1.1) and calculated organic carbon-water (B12546825) partitioning coefficient (Koc of 15.7). europa.eu Volatilization from water surfaces is not expected to be a significant fate process. europa.eu Furthermore, this compound is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). dcfinechemicals.com It is readily biodegradable, which limits its persistence in the environment. While these data provide a good overview, long-term studies under various environmental conditions would help to fully characterize its environmental fate and potential for chronic exposure.

Table 4: Environmental Fate Parameters for this compound
ParameterValue/DescriptionImplicationReference
Log P (octanol/water)1.1Low potential for bioaccumulation. europa.eu
Water Solubility35,000 - 42,900 mg/LHigh mobility in water. nih.gov
Koc (Soil Adsorption)15.7 (Calculated)Low potential for adsorption to soil and sediment. europa.eu
Henry's Law Constant0.0879 Pa·m³/molVolatilization from water is not a significant process. europa.eu
PersistenceNot considered a PBT or vPvB substance.Not expected to persist in the environment. dcfinechemicals.com

Risk Assessment for Vulnerable Populations in Specific Applications

Additionally, other populations and exposure scenarios are under review. The Government of Canada's draft chemical risk assessment proposed that long-term skin application of certain products with high concentrations of this compound, such as sunscreens and body creams, may affect the nervous system. canada.ca This has led to proposals to lower the maximum allowable concentration of this compound in certain leave-on natural health products. canada.ca While chronic exposure studies in animals did not find adverse effects, and carcinogenicity studies were negative, these specific risk scenarios for vulnerable human populations highlight an area where more targeted data are needed to refine safety guidelines. nih.gov

Conclusion: Synthesis of Knowledge and Outlook for Benzyl Alcohol Research

Integration of Multidisciplinary Findings

The comprehensive understanding of benzyl (B1604629) alcohol is a testament to the integration of knowledge from various scientific disciplines. Organic chemistry elucidates its structure, reactivity, and synthesis pathways, primarily through the hydrolysis of benzyl chloride or the hydrogenation of benzaldehyde (B42025) chemcess.comwikipedia.orgatamanchemicals.comepo.org. Physical chemistry and materials science characterize its physical constants and solvent properties, noting its moderate water solubility (approximately 4 g/100 mL at 25 °C) and miscibility with common organic solvents like ethanol (B145695) and ether nih.govbyjus.comsolubilityofthings.com. Its low vapor pressure and polarity contribute to its effectiveness as a solvent in applications such as inks, lacquers, and epoxy resin coatings wikipedia.orgsuzehg.comvynova-group.com.

From a biochemical perspective, benzyl alcohol's role as a bacteriostatic preservative in pharmaceutical and cosmetic formulations is well-established patsnap.comchemcomplex.comatamanchemicals.com. Research indicates that it functions by disrupting microbial cell membranes, thereby inhibiting growth patsnap.com. While its biological interactions are studied, the focus remains on its functional roles within formulations rather than detailed safety or dosage information. Chemical engineering principles are applied to optimize industrial production methods, ensuring efficiency and yield from raw materials like toluene (B28343) and benzaldehyde chemcess.comepo.org. Emerging research also explores biocatalytic routes for its production, aligning with green chemistry principles nih.gov.

Impact on Academic and Industrial Sectors

This compound's broad applicability has profoundly impacted both academic research and industrial practices. In the pharmaceutical sector , it serves as a crucial excipient, acting as a preservative in multi-dose injectable medications and ophthalmic solutions, and as a solvent for poorly soluble active pharmaceutical ingredients (APIs) patsnap.commarketresearchintellect.comnih.gov. Its use in topical medications and as a local anesthetic further underscores its pharmaceutical relevance.

The cosmetics and personal care industry extensively utilizes this compound as a preservative, fragrance component, and solvent. Its ability to inhibit microbial growth contributes to product longevity and safety patsnap.comchemcomplex.combrenntag.com. Its mild, pleasant aroma also makes it a valuable ingredient in perfumes and lotions.

In the paints, coatings, and inks industries , this compound functions as a solvent and coalescing agent, improving the performance and application characteristics of various formulations wikipedia.orgsuzehg.comvynova-group.com. Its solvency power is particularly noted for resins and coatings.

As a chemical intermediate , this compound is a precursor for synthesizing a wide array of benzyl esters and ethers, which find applications as flavorants, fragrances, plasticizers, and stabilizers in diverse products wikipedia.orgatamanchemicals.com. For instance, the esterification of this compound with acetic acid yields benzyl acetate (B1210297), a widely used compound in perfumery chemcomplex.com.

Strategic Priorities for Future this compound Research

The ongoing evolution of chemical synthesis and application demands a forward-looking approach to this compound research. Key strategic priorities include:

Sustainable Synthesis Methods: A significant area of focus is the development of greener and more sustainable production routes. This includes exploring biocatalytic conversions from renewable feedstocks and optimizing electrochemical synthesis methods to minimize hazardous byproducts and energy consumption epo.orgnih.gov. Research into novel catalysts for selective oxidation of toluene or other precursors is also vital.

Novel Applications and Advanced Materials: Future research could uncover new applications for this compound in emerging fields, such as advanced polymer systems, functional materials, or as a component in bio-based chemical processes. Its role as a reactive diluent or modifier in high-performance resins warrants further investigation.

Enhanced Formulation Science: Deeper understanding of this compound's interactions within complex formulations, particularly in pharmaceutical delivery systems and advanced coatings, is crucial. Research into its effects on protein stability in biopharmaceuticals and its synergistic or antagonistic effects with other formulation components will guide the development of more stable and effective products.

The continued exploration of this compound's properties and applications, guided by these research priorities, will ensure its sustained relevance and contribution to scientific advancement and industrial innovation.

Q & A

Q. What analytical methods are recommended for assessing the purity and detecting related compounds in benzyl alcohol?

Analytical protocols involve gas chromatography (GC) with flame ionization detection to quantify impurities like benzaldehyde, ethylbenzene, and dicyclohexyl compounds. Titration using 1N NaOH after acetylation with pyridine and acetic anhydride provides purity measurements, ensuring residual acidity ≤0.05% . Non-volatile residue tests (evaporation and gravimetric analysis) confirm compliance with pharmacopeial standards (<5 mg residue per 10 g sample) .

Q. How can researchers characterize the physicochemical properties of this compound for experimental reproducibility?

Key properties include:

  • Thermochemistry : Enthalpy of formation (ΔfH°liquid = -161.0 kJ/mol) and combustion (ΔcH°liquid = -3,731 kJ/mol) via calorimetry .
  • Phase behavior : Heat capacity (215.9 J/mol·K at 298 K) and entropy (216.7 J/mol·K) using differential scanning calorimetry .
  • Structure : SMILES notation (OCc1ccccc1) and 3D molecular modeling for reaction mechanism studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as harmful if swallowed or inhaled (H302+H332). Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent dermal absorption. Genotoxicity assays (e.g., Ames test) indicate no mutagenic risk, but acute exposure limits require adherence to OSHA guidelines (29CFR) .

Advanced Research Questions

Q. How can statistical experimental design optimize benzylation reactions involving this compound?

Plackett-Burman and Yates’ factorial designs screen critical variables (e.g., temperature, molar ratio, catalyst loading). For example, a 2³ Yates design with center points quantified curvature effects in o-cresol benzylation, identifying temperature (140°C), molar ratio (5:1 o-cresol:this compound), and AlCl₃ (5 wt%) as optimal, achieving 78.7% yield . Triplicate runs and ANOVA validated model adequacy (R² > 0.95).

Q. What atomistic mechanisms govern the catalytic oxidation of this compound to benzaldehyde on MnOx clusters?

Density functional theory (DFT) studies on Mn₄O₈ clusters reveal dual pathways:

  • Direct O₂ activation : Mn sites abstract hydrogen from the alcohol’s hydroxyl group, forming benzaldehyde.
  • Over-oxidation : Mn₄O₉ clusters promote benzoic acid via radical intermediates, reducing catalyst stability. Kinetic experiments (100–150°C, O₂ pressure 1–5 bar) align with computational barriers (ΔG‡ = 85–110 kJ/mol) .

Q. How can kinetic models resolve contradictions in enzymatic benzyl acetate synthesis data?

Competing Eley-Rideal and potential models account for substrate inhibition. For instance, lipase-catalyzed esterification shows substrate inhibition above 3:1 this compound:acetyl donor ratios. Parameter estimation via nonlinear regression (e.g., Levenberg-Marquardt algorithm) reconciles discrepancies in Vmax (1.2–1.8 mM/min) and KM (0.5–0.7 mM) across studies .

Q. Why do discrepancies arise in this compound oxidation studies, and how can they be resolved methodologically?

Contradictions stem from:

  • Catalyst deactivation : Over-oxidation (e.g., MnOx → MnO₂) reduces selectivity. In situ XANES identifies Mn³⁺/Mn⁴⁺ redox shifts, guiding reactor regeneration protocols .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but increase byproducts. Headspace GC-MS coupled with isotopic labeling (¹³C-benzyl alcohol) tracks competing pathways .

Q. What strategies improve multi-step synthesis efficiency for this compound derivatives like benzyl ethers?

  • FeSO₄-mediated etherification : Fe²⁺ catalyzes nucleophilic substitution (SN2) between this compound and alkyl halides (70–85% yield, 80°C, 6h) .
  • Glycerol etherification : H3PW12O40 heteropolyacid catalysts optimize mono-/di-ether selectivity (3:1 this compound:glycerol, 100°C), with kinetic modeling guiding feed ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.